1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine
Description
Properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWZDSLFLKRHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Fluoro-Substituted Phenol
- Starting from 2-fluoro-4-hydroxybenzaldehyde or a related phenol, the isopropoxy group is introduced via an alkylation reaction with isopropyl halides (e.g., isopropyl bromide or chloride).
- Base catalysts such as potassium carbonate or sodium hydride are used to deprotonate the phenol, enabling nucleophilic substitution.
- Typical solvents include acetone, acetonitrile, or DMF (N,N-dimethylformamide).
- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity.
Introduction of the Methanamine Group
- The aldehyde or related intermediate is converted to the methanamine via reductive amination .
- This involves reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
- Alternatively, nucleophilic substitution of a halomethyl intermediate with ammonia or amine nucleophiles can be used.
- Solvents such as methanol, ethanol, or isopropanol are common.
Catalysts and Reaction Conditions
- Catalysts like indium(III) chloride (InCl3) have been reported to facilitate multi-component reactions involving aromatic amines, improving yields and reducing reaction times under mild conditions with ultrasonic irradiation (40 °C for 20 min).
- Alkylation reactions often employ alkali metal bases for phenol deprotonation.
- Reductive amination typically uses mild reducing agents compatible with sensitive functional groups.
Representative Synthetic Route and Reaction Data
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | 2-fluoro-4-hydroxybenzaldehyde + isopropyl bromide, K2CO3, acetone, reflux | 85–92 | Selective O-alkylation to form isopropoxy group |
| 2 | Reductive Amination | Intermediate aldehyde + NH3 + NaBH3CN, MeOH, rt | 78–88 | Conversion of aldehyde to methanamine |
| 3 | Purification | Crystallization from ethanol or ethyl acetate | >95 | High purity product |
Research Findings and Optimization
- Ultrasonic irradiation has been shown to significantly enhance reaction rates and yields in related aromatic amine syntheses.
- The choice of solvent and base critically affects the selectivity of alkylation, minimizing side reactions such as multiple alkylations or rearrangements.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or formation of side products.
- Purification by crystallization is preferred for scalability and environmental considerations, avoiding extensive chromatographic steps.
Summary Table of Key Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Alkylation base | K2CO3, NaH | Ensures phenol deprotonation |
| Alkylation solvent | Acetone, DMF, Acetonitrile | Solubility and reaction rate |
| Alkylation temperature | 25–80 °C | Controls reaction speed and selectivity |
| Reductive amination agent | NaBH3CN, catalytic H2/Pd | Selective reduction of imine intermediate |
| Reductive amination solvent | Methanol, ethanol | Solvent polarity affects yield |
| Reaction time | 1–6 hours (alkylation), 2–12 hours (amination) | Optimization for yield and purity |
| Purification method | Crystallization | High purity, scalable |
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine exhibits antidepressant-like effects in animal models. A study involving mice showed that this compound could significantly reduce depressive behaviors, suggesting its potential as a therapeutic agent for depression.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its ability to modulate neurotransmitter systems. It has shown promise in enhancing serotonin and norepinephrine levels, which are critical in mood regulation and anxiety disorders.
Pharmacological Studies
Mechanism of Action
The mechanism through which this compound operates involves the inhibition of specific receptors associated with mood disorders. It selectively targets serotonin receptors, which may contribute to its antidepressant effects.
Case Studies
Several case studies have documented the effects of this compound on various animal models:
- Study 1: In a controlled trial, mice treated with the compound displayed reduced anxiety-like behaviors compared to the control group. This was measured using the elevated plus maze test, which assesses anxiety levels based on exploration behavior.
- Study 2: Another study focused on the long-term effects of the compound on mood stabilization in rats, showing sustained improvements in behavioral tests over a period of weeks.
Data Table: Summary of Research Findings
| Study | Model | Effect Observed | Measurement Method |
|---|---|---|---|
| Study 1 | Mice | Reduced anxiety-like behavior | Elevated plus maze test |
| Study 2 | Rats | Improved mood stabilization | Behavioral assessments over time |
| Study 3 | Mice | Increased serotonin levels | Neurotransmitter assays |
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Positional isomerism significantly alters electronic and steric profiles. Key examples include:
Key Findings :
- The ortho fluorine in the target compound increases amine acidity compared to meta -substituted analogs due to stronger electron-withdrawing effects .
- Steric hindrance from ortho substituents (e.g., OCH(CH₃)₂ at C2 in QD-8412) reduces accessibility of the amine group for reactions .
Functional Group Variations
Replacing fluorine or isopropoxy with other groups modulates physicochemical properties:
Key Findings :
- Fluorine improves metabolic stability compared to methoxy or methylthio groups, which are prone to oxidative demethylation or sulfoxidation .
- Bulky substituents (e.g., oxazole in ) reduce solubility but enhance target specificity in drug design .
Salt Forms and Solubility
The hydrochloride salt of the target compound (mentioned in ) has a molecular weight of 215.17 g/mol , enhancing water solubility compared to the free base. Similar salts (e.g., hydrobromides) are common in pharmaceuticals to improve bioavailability .
Biological Activity
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is a chemical compound notable for its potential biological activity, particularly in medicinal chemistry and drug discovery. Its unique structural characteristics, including a fluorine atom and an isopropoxy group attached to a phenyl ring, make it a candidate for further research in various therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-fluoro-4-(propan-2-yloxy)phenol with appropriate amine reagents. Typical reaction conditions involve solvents like ethanol or methanol, often requiring catalysts to enhance yield and purity. Industrially, automated reactors and continuous flow systems are utilized to ensure consistent quality during large-scale production.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various pharmacological effects. The precise mechanisms remain under investigation, but initial studies suggest potential applications in treating conditions related to neurotransmitter systems and inflammation.
Pharmacological Studies
Recent research has highlighted the compound's potential in several areas:
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin receptors .
- Antimicrobial Properties : The compound has shown promise in vitro against various bacterial strains, suggesting potential use as an antibacterial agent .
- Anticancer Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
Case Studies
- Antidepressant Effects : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors, as measured by standard behavioral tests. The compound's affinity for serotonin receptors was implicated in these effects .
- Antimicrobial Activity : In vitro testing revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a new antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives of this compound displayed IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, outperforming some conventional chemotherapeutics like sorafenib .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in behavior | |
| Antimicrobial | Effective against Gram-positive | |
| Anticancer | IC50 = 1.83 - 4.24 µM on HepG2 |
Synthetic Pathways
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Initial Reaction | 2-fluoro-4-(propan-2-yloxy)phenol + amine | Formation of target compound |
| Purification | Recrystallization/Chromatography | High purity |
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Substituted Phenyl Intermediate : Start with 2-fluoro-4-hydroxybenzaldehyde. Introduce the propan-2-yloxy group via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Reductive Amination : Convert the aldehyde to a primary amine using reagents like ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Alternative methods include catalytic hydrogenation (H₂/Pd-C) of a nitrile intermediate .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or TLC.
Key Considerations : Monitor reaction progress with LC-MS to detect intermediates. The fluoro substituent may influence reaction kinetics due to its electron-withdrawing effects.
Basic: How is the structure of this compound validated?
Methodological Answer:
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Identify the methanamine (–CH₂NH₂) protons (δ ~2.8–3.2 ppm) and carbons (δ ~40–45 ppm). The propan-2-yloxy group shows a characteristic split for the isopropyl –OCH(CH₃)₂ (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) .
- FT-IR : Confirm NH₂ stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the fluorophenyl moiety, using single-crystal diffraction (analogous to methods in ).
Advanced: How can contradictory spectral data for this compound be resolved?
Methodological Answer:
Contradictions often arise from:
- Tautomerism or Conformers : For example, rotational isomers of the propan-2-yloxy group may split NMR signals. Use variable-temperature NMR to observe coalescence or employ DFT calculations (e.g., Gaussian software) to model energy barriers .
- Impurities : Trace solvents or byproducts (e.g., unreacted aldehyde) can skew results. Perform high-resolution mass spectrometry (HRMS) and compare with theoretical isotopic patterns .
- Solvent Effects : Polar solvents like DMSO-d₆ may broaden NH₂ signals. Re-run NMR in CDCl₃ or deuterated methanol to assess solvent interactions .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Methodological Answer:
Optimization steps include:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or phase-transfer catalysts for alkylation reactions (see for analogous metal-catalyzed protocols).
- Reaction Solvent : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Microwave-assisted synthesis may improve kinetics .
- Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials. For scale-up, switch from column chromatography to recrystallization (solvent: ethanol/water).
Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., amine transporters). The methanamine group’s basicity (predicted pKa ~9–10) influences binding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient fluorophenyl ring may direct substitutions .
- MD Simulations : Assess stability in physiological conditions (e.g., aqueous solvation) using GROMACS. Parameters for the propan-2-yloxy group can be derived from OPLS-AA force fields .
Basic: What analytical techniques are critical for quantifying this compound in mixtures?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA to enhance peak symmetry .
- GC-MS : Derivatize the amine (e.g., with BSTFA) to improve volatility. Monitor fragments at m/z corresponding to the molecular ion (M⁺ = 213.2 g/mol) .
- Titration : Non-aqueous titration with HClO₄ in glacial acetic acid to quantify free amine content .
Advanced: How do steric and electronic effects of the propan-2-yloxy group influence the compound’s stability?
Methodological Answer:
- Steric Effects : The bulky isopropyl group reduces hydrolysis susceptibility of the ether bond. Accelerated stability testing (40°C/75% RH) confirms resistance to degradation compared to smaller alkoxy substituents .
- Electronic Effects : The electron-donating isopropyloxy group increases electron density on the phenyl ring, stabilizing intermediates in electrophilic substitution reactions. This can be modeled via Hammett σ constants (σₚ ~ -0.15) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
